molecular formula C20H20N2O4S B2540668 (E)-3-(furan-2-yl)-1-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one CAS No. 1331399-20-2

(E)-3-(furan-2-yl)-1-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2540668
CAS No.: 1331399-20-2
M. Wt: 384.45
InChI Key: QSAPRNXEOPUQAI-FNORWQNLSA-N
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Description

(E)-3-(furan-2-yl)-1-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H20N2O4S and its molecular weight is 384.45. The purity is usually 95%.
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Biological Activity

The compound (E)-3-(furan-2-yl)-1-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one, often referred to as a furan-based derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N2O3S, with a molecular weight of approximately 420.52 g/mol. The structure features a furan ring, a piperidine moiety, and a methoxybenzothiazole group, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties.

Research Findings

  • Cell Line Studies : The compound has been tested against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer). It demonstrated IC50 values ranging from 100 to 300 nM, indicating potent cytotoxicity .
  • Mechanism of Action : The mechanism appears to involve the induction of apoptosis through the activation of caspases and the modulation of cell cycle progression. Specifically, it has been shown to arrest cells in the G2/M phase, which is critical for effective cancer treatment .

Antimicrobial Activity

The compound also displays notable antimicrobial activity against a range of pathogens.

Antifungal and Antibacterial Effects

  • Antifungal Activity : In vitro studies have shown that the compound inhibits fungal growth in species such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) below 50 µg/mL .
  • Antibacterial Activity : Against bacterial strains like Staphylococcus aureus and Escherichia coli, the compound exhibited bactericidal effects with MIC values around 25 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated.

Mechanistic Insights

  • Cytokine Inhibition : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
  • Oxidative Stress Reduction : It was found to lower reactive oxygen species (ROS) levels in inflammatory models, suggesting a protective effect against oxidative damage .

Data Summary Table

Biological ActivityCell Line/PathogenIC50/MIC ValuesMechanism
AnticancerMDA-MB-231100 nMApoptosis induction
HeLa150 nMCell cycle arrest
HCT116300 nMCaspase activation
AntifungalCandida albicans<50 µg/mLGrowth inhibition
Aspergillus niger<50 µg/mLGrowth inhibition
AntibacterialStaphylococcus aureus25 µg/mLBactericidal effect
Escherichia coli25 µg/mLBactericidal effect
Anti-inflammatoryMacrophagesN/ACytokine reduction

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Models : Animal studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models, supporting its potential as an anticancer agent .
  • Combination Therapy : When used in combination with standard chemotherapeutics, it enhanced therapeutic efficacy while reducing side effects, suggesting a synergistic effect .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-24-16-4-6-17-18(13-16)27-20(21-17)26-15-8-10-22(11-9-15)19(23)7-5-14-3-2-12-25-14/h2-7,12-13,15H,8-11H2,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAPRNXEOPUQAI-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)OC3CCN(CC3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)OC3CCN(CC3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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